molecular formula C79H130N22O18S3 B575539 H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH CAS No. 182917-44-8

H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH

Cat. No.: B575539
CAS No.: 182917-44-8
M. Wt: 1772.225
InChI Key: LSUSAOMTZCWUKF-WCIAGDSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH” is a peptide composed of the amino acids threonine, isoleucine, histidine, cysteine, lysine, tryptophan, arginine, glutamic acid, lysine, proline, leucine, methionine, leucine, and methionine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as “H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis steps, ensuring high purity and yield of the final peptide product. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides like “H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH” can undergo various chemical reactions, including:

    Oxidation: Cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Mutagenesis reagents like oligonucleotides and DNA polymerases are used for amino acid substitution.

Major Products

The major products of these reactions include peptides with altered disulfide bonds, reduced peptides, and peptides with substituted amino acids, respectively.

Scientific Research Applications

Peptides like “H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH” have numerous applications in scientific research:

    Chemistry: Used as model compounds to study peptide synthesis and folding.

    Biology: Serve as substrates for enzymes and receptors in biochemical assays.

    Medicine: Potential therapeutic agents for diseases such as cancer and diabetes.

    Industry: Utilized in the development of biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The binding of the peptide to its target can modulate the target’s activity, leading to various biological effects. For example, peptides can inhibit enzyme activity, activate receptors, or block ion channels, depending on their sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-OH: Similar but lacks one methionine residue.

    H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-OH: Similar but lacks two methionine residues.

Uniqueness

The uniqueness of “H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH” lies in its specific sequence, which determines its structure and function. The presence of two methionine residues at the C-terminus may confer unique properties, such as increased stability or specific binding affinity to certain targets.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-(diaminomethylideneamino)butanoyl]amino]-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H130N22O18S3/c1-10-44(6)64(100-75(115)63(82)45(7)102)76(116)98-59(37-47-39-85-41-88-47)72(112)99-60(40-120)73(113)89-50(20-13-15-28-80)65(105)96-58(36-46-38-87-49-19-12-11-18-48(46)49)71(111)91-52(25-30-86-79(83)84)67(107)90-51(23-24-62(103)104)66(106)93-54(21-14-16-29-81)77(117)101-31-17-22-61(101)74(114)97-57(35-43(4)5)69(109)92-53(26-32-121-8)68(108)95-56(34-42(2)3)70(110)94-55(78(118)119)27-33-122-9/h11-12,18-19,38-39,41-45,50-61,63-64,87,102,120H,10,13-17,20-37,40,80-82H2,1-9H3,(H,85,88)(H,89,113)(H,90,107)(H,91,111)(H,92,109)(H,93,106)(H,94,110)(H,95,108)(H,96,105)(H,97,114)(H,98,116)(H,99,112)(H,100,115)(H,103,104)(H,118,119)(H4,83,84,86)/t44-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,63-,64-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUSAOMTZCWUKF-WCIAGDSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H]([C@@H](C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H130N22O18S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1772.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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